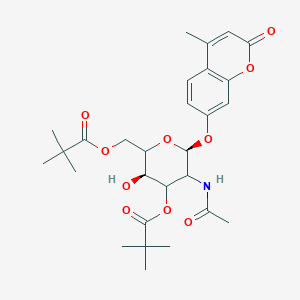

4-甲基伞形酮-2-乙酰氨基-2-脱氧-3,6-二新戊酰基-β-D-吡喃半乳糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside (4MU-2A2D-3,6-DPG) is an important molecule in the field of biochemistry and molecular biology. It is a fluorescent derivative of galactose and serves as a useful marker for the detection of various glycoproteins, glycolipids and other carbohydrates. 4MU-2A2D-3,6-DPG has been used for a wide range of scientific applications, including the study of enzyme kinetics, the characterization of glycoprotein structure, and the analysis of glycan-protein interactions.

科学研究应用

N-乙酰-α-D-葡萄糖胺酶的测定

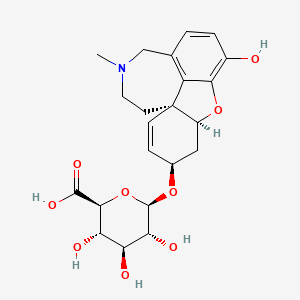

该化合物是用于测定 N-乙酰-α-D-葡萄糖胺酶的荧光底物 {svg_1}。 它可用于检测桑菲利波 B 综合征 {svg_2},一种罕见且严重的粘多糖贮积症。

β-己糖胺酶研究

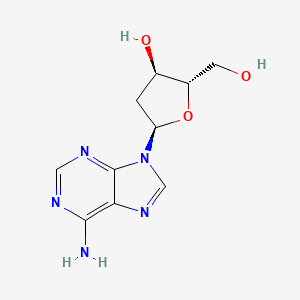

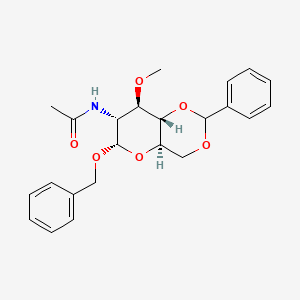

4-甲基伞形酮-2-乙酰氨基-2-脱氧-3,6-二新戊酰基-β-D-吡喃半乳糖苷是 β-己糖胺酶的荧光底物 {svg_3}。 在 β-己糖胺酶的酶促裂解作用下,释放出 4-甲基伞形酮 (4-ΜU),其荧光可用于量化 β-己糖胺酶活性 {svg_4}。

GM2 神经节苷脂病研究

该化合物已用于量化患有 G M2 神经节苷脂病的患者血清或白细胞中的 β-己糖胺酶活性 {svg_5}。 这些是由于 β-己糖胺酶缺乏而导致的遗传性疾病,导致脑和其他组织中积累某些脂肪(脂类),引起严重的神经系统问题。

酸性几丁质酶活性测定

4-甲基伞形酮 N-乙酰-β-D-葡萄糖胺酶已被用作酸性几丁质酶活性测定中的荧光底物 {svg_6}。 酸性几丁质酶是一种分解几丁质的酶,几丁质是真菌细胞壁以及昆虫和甲壳类动物外骨骼的组成部分。

β-N-乙酰己糖胺酶 (NAGase) 活性测定

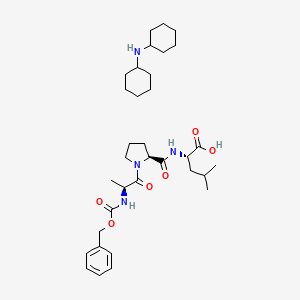

该化合物还被用于测定水样滤液中 β-N-乙酰己糖胺酶 (NAGase) 的总活性 {svg_7}。 NAGase 是一种催化 N-乙酰-β-D-己糖胺苷中末端非还原性 N-乙酰-D-己糖胺残基水解的酶。

荧光研究

该化合物的荧光特性使其可用于各种荧光研究 {svg_8}。 其荧光在不同 pH 值下有不同的激发最大值,在低 pH 值和高 pH 值下分别为 320 nm 和 360 nm,发射最大值范围为 445 nm 到 455 nm,随着 pH 值的降低而增加 {svg_9}。

作用机制

Target of Action

The primary target of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is β-hexosaminidases . These enzymes play a crucial role in the degradation of glycosaminoglycans, glycolipids, and glycoproteins in cells .

Mode of Action

This compound acts as a fluorogenic substrate for β-hexosaminidases . Upon enzymatic cleavage by these enzymes, a fluorescent molecule, 4-methylumbelliferone (4-MU) , is released . The fluorescence of 4-MU can be used to quantify the activity of β-hexosaminidases .

Biochemical Pathways

The enzymatic cleavage of this compound by β-hexosaminidases is a part of the larger lysosomal degradation pathway . This pathway is responsible for

未来方向

生化分析

Biochemical Properties

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is used to analyze the activity of glycosidases, particularly for the detection and quantification of certain diseases and enzyme deficiencies such as Gaucher’s disease. Its fluorescent properties facilitate quick and sensitive measurements.

Cellular Effects

The cellular effects of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside are primarily observed in its interactions with enzymes and other biomolecules. It is used to study the pathogenesis of diseases like Schindler disease .

Molecular Mechanism

At the molecular level, 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is a fluorogenic substrate. Upon enzymatic cleavage by specific enzymes, a fluorescent compound is released, which can be used to quantify enzyme activity .

Temporal Effects in Laboratory Settings

Its stability and degradation over time are important factors in its use in biochemical assays.

Metabolic Pathways

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is involved in the metabolic pathways related to the activity of glycosidases. It interacts with these enzymes, influencing metabolic flux and metabolite levels.

属性

IUPAC Name |

[(3R,6S)-5-acetamido-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO10/c1-14-11-20(31)37-18-12-16(9-10-17(14)18)36-24-21(29-15(2)30)23(39-26(34)28(6,7)8)22(32)19(38-24)13-35-25(33)27(3,4)5/h9-12,19,21-24,32H,13H2,1-8H3,(H,29,30)/t19?,21?,22-,23?,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXSONYTZFSEJG-TYXDZGKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B1140403.png)

![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B1140405.png)